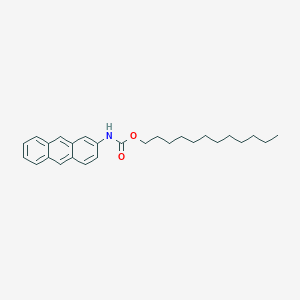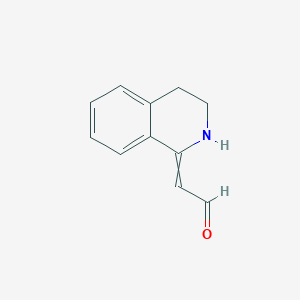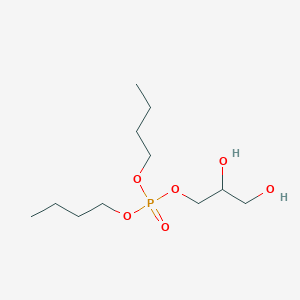
Dibutyl 2,3-dihydroxypropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 2,3-dihydroxypropyl phosphate: is an organophosphorus compound with the molecular formula C11H25O6P It is characterized by the presence of two butyl groups and a 2,3-dihydroxypropyl group attached to a phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3-dihydroxypropyl phosphate typically involves the reaction of dibutyl phosphate with glycidol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Dibutyl 2,3-dihydroxypropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl phosphate derivatives, while substitution reactions can produce esters or ethers of this compound.
Aplicaciones Científicas De Investigación
Dibutyl 2,3-dihydroxypropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dibutyl 2,3-dihydroxypropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of specific enzymes by binding to their active sites or altering their conformation. Additionally, it may interact with cellular receptors to trigger signaling pathways that influence various biological processes.
Comparación Con Compuestos Similares
Dibutyl phosphate: Similar in structure but lacks the 2,3-dihydroxypropyl group.
Tributyl phosphate: Contains three butyl groups attached to the phosphate moiety.
Dibutyl phosphite: Similar but with a phosphite group instead of a phosphate group.
Uniqueness: Dibutyl 2,3-dihydroxypropyl phosphate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules and enhances its reactivity in chemical reactions.
Propiedades
Número CAS |
189148-63-8 |
|---|---|
Fórmula molecular |
C11H25O6P |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
dibutyl 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C11H25O6P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10-11(13)9-12/h11-13H,3-10H2,1-2H3 |
Clave InChI |
ISCNVGHJLOADAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(OCCCC)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
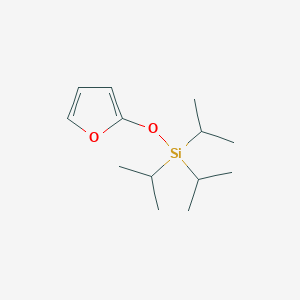
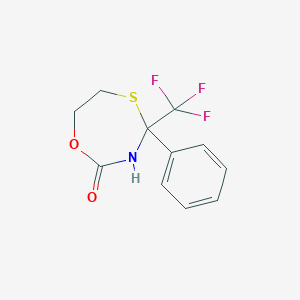
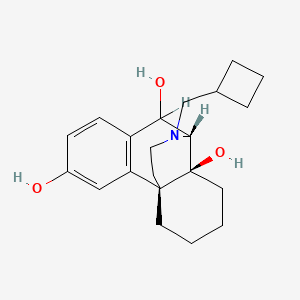
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)

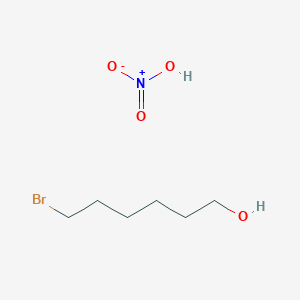
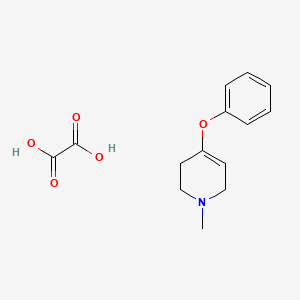
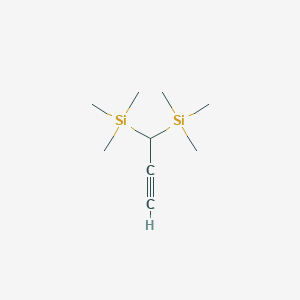
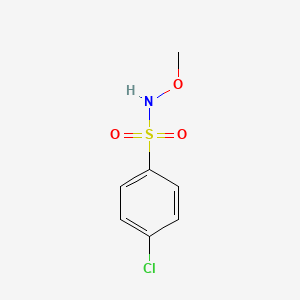
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
